molecular formula C27H54N6 B14631767 N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine CAS No. 53790-49-1

N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14631767
CAS No.: 53790-49-1
M. Wt: 462.8 g/mol
InChI Key: TZWOBTBQHFEZCD-UHFFFAOYSA-N
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Description

N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine consists of a triazine ring substituted with didodecyl groups at the N2 and N4 positions, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the successful formation of the triazine ring.

Industrial Production Methods

Industrial production of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine may involve large-scale trimerization processes using advanced reactors and optimized reaction conditions. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the didodecyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, in catalytic applications, the compound acts as a ligand to stabilize palladium nanoparticles, facilitating the reduction of palladium (II) to palladium (0) and enhancing the catalytic activity in coupling reactions . The triazine ring’s electronic properties and the didodecyl groups’ steric effects contribute to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~4~-Didodecyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These characteristics make it particularly effective in stabilizing metal nanoparticles and facilitating various chemical reactions, distinguishing it from other triazine derivatives.

Properties

CAS No.

53790-49-1

Molecular Formula

C27H54N6

Molecular Weight

462.8 g/mol

IUPAC Name

2-N,4-N-didodecyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H54N6/c1-3-5-7-9-11-13-15-17-19-21-23-29-26-31-25(28)32-27(33-26)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H4,28,29,30,31,32,33)

InChI Key

TZWOBTBQHFEZCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCC

Origin of Product

United States

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